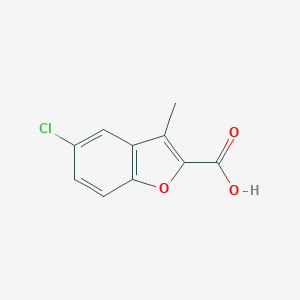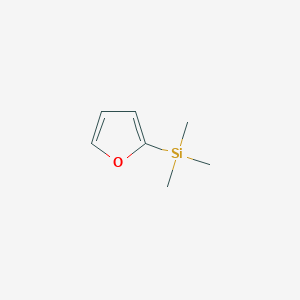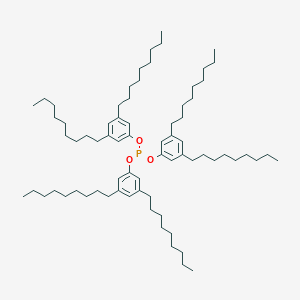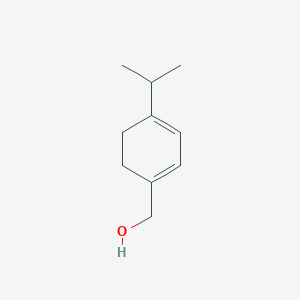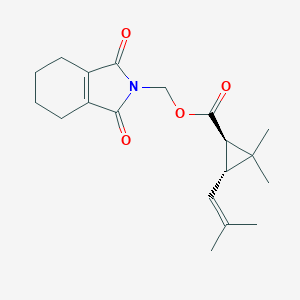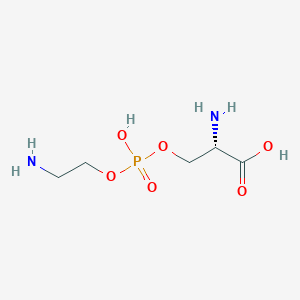
L-Serine-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine-phosphoethanolamine is a compound with the molecular formula C5H13N2O6P. It is the L-enantiomer of serine phosphoethanolamine and plays a significant role in various biochemical processes. This compound is involved in the synthesis of phospholipids, which are essential components of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Serine-phosphoethanolamine can be synthesized through enzymatic reactions. One common method involves the enzyme serine-phosphoethanolamine synthase, which catalyzes the reaction between CDP-ethanolamine and L-serine to produce CMP and this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the enzymes required for the synthesis of this compound, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Serine-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of phosphoserine derivatives, while reduction can produce amino alcohols .
Scientific Research Applications
L-Serine-phosphoethanolamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phospholipids and other complex molecules.
Biology: It plays a crucial role in cell membrane formation and function, making it essential for studying cellular processes.
Mechanism of Action
L-Serine-phosphoethanolamine exerts its effects through several molecular targets and pathways. It is involved in the synthesis of phospholipids, which are essential for cell membrane integrity and function. The compound acts as a precursor for the formation of sphingolipids and glycerophospholipids, which are crucial for neural differentiation and survival . Additionally, this compound regulates the release of cytokines in the brain, promoting neuroprotection and anti-inflammatory effects .
Comparison with Similar Compounds
L-Serine-phosphoethanolamine can be compared with other similar compounds, such as:
Phosphorylethanolamine: This compound is also involved in the synthesis of phospholipids but lacks the serine moiety, making it less versatile in biochemical processes.
This compound is unique due to its dual role in both serine and ethanolamine metabolism, making it a critical component in various biochemical pathways .
Properties
CAS No. |
1186-34-1 |
|---|---|
Molecular Formula |
C5H13N2O6P |
Molecular Weight |
228.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
UQDJGEHQDNVPGU-BYPYZUCNSA-N |
SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N |
Isomeric SMILES |
C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
Canonical SMILES |
C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |
melting_point |
142-143°C |
physical_description |
Solid |
Synonyms |
serine ethanolamine phosphate serine ethanolamine phosphate, (D)-isomer serine ethanolamine phosphodieste |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


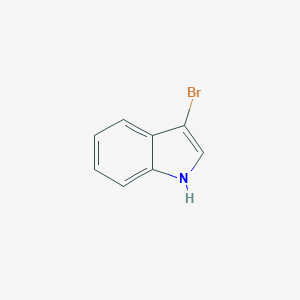
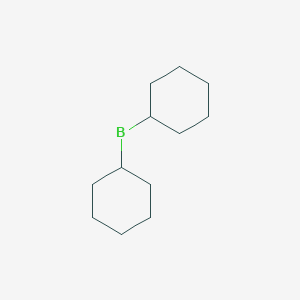
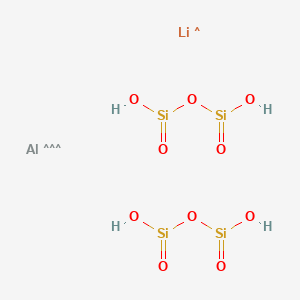

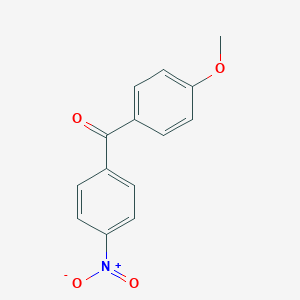
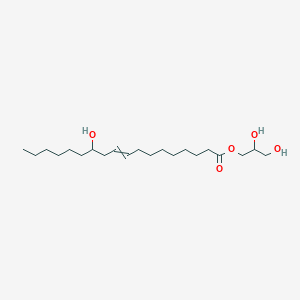
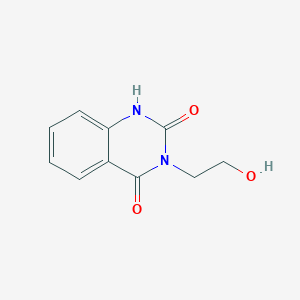
![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one](/img/structure/B74577.png)
